Sodium 3-aminopropane-1-sulfonate

Descripción general

Descripción

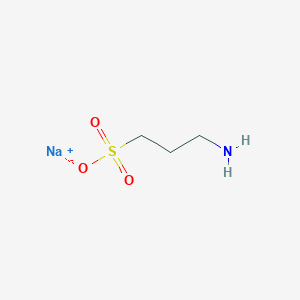

Sodium 3-aminopropane-1-sulfonate, also known as tramiprosate (INN), 3-amino-1-propanesulfonic acid, or 3-APS, is a natural sulfonic acid found in seaweed . It is a sulfated glycosaminoglycan mimetic that was reported to bind soluble Aβ and inhibit the interaction of Aβ with endogenous glycosaminoglycans, thereby preventing β-sheet formation .

Synthesis Analysis

The synthesis of Sodium 3-aminopropane-1-sulfonate involves the formation of the 3-alkyloxy-3-oxopropyl acrylate along with fatty acrylate during the direct esterification of fatty alcohol with acrylic acid in the presence of 0.5% NaHSO4 at 110 °C . The residue was dried under vacuum to get sodium 3- (3-alkyloxy-3-oxopropoxy)-3-oxopropane-1-sulfonate as a white amorphous powder .

Molecular Structure Analysis

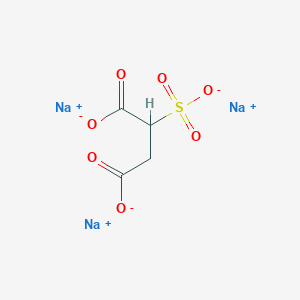

The molecular formula of Sodium 3-aminopropane-1-sulfonate is C3H8NNaO3S . The IUPAC name is sodium;3-aminopropane-1-sulfonate . The InChI is InChI=1S/C3H9NO3S.Na/c4-2-1-3-8(5,6)7;/h1-4H2,(H,5,6,7);/q;+1/p-1 . The Canonical SMILES is C(CN)CS(=O)(=O)[O-].[Na+] .

Chemical Reactions Analysis

Sodium 3-aminopropane-1-sulfonate is a versatile and convenient reagent to construct C–S, N–S, C–C and various other bonds . It has emerged as a highly useful building block for the construction of all kinds of sulfonyl-group-containing molecules, such as sulfones or sulfonamides .

Physical And Chemical Properties Analysis

The molecular weight of Sodium 3-aminopropane-1-sulfonate is 161.16 g/mol . It is a colorless, odorless, non-corrosive solid . Most sulfinates are hygroscopic and exist in their hydrated forms .

Aplicaciones Científicas De Investigación

Proteomics

Field

Application Summary

Sodium 3-aminopropane-1-sulfonate is used in the field of proteomics, specifically in detergent-assisted protein digestion. This is a critical step in shotgun bottom-up proteomics, a principal methodological platform for state-of-the-art proteome research .

Methods of Application

The methodology assumes quantitative isolation of the total protein fraction from a complex biological sample, its limited proteolysis with site-specific proteases, and analysis of the resulted peptides with nanoscaled reversed-phase high-performance liquid chromatography- (tandem) mass spectrometry (nanoRP-HPLC-MS and MS/MS). Detergents and chaotropic agents like Sodium 3-aminopropane-1-sulfonate are strongly mandatory to ensure complete solubilization of complex protein isolates and to achieve accessibility of all protease cleavage sites .

Results or Outcomes

The use of Sodium 3-aminopropane-1-sulfonate in this context helps to overcome the key bottleneck of shotgun bottom-up proteomics by ensuring complete solubilization of complex protein isolates .

Biomaterials

Field

Application Summary

Sodium 3-aminopropane-1-sulfonate is used in the field of biomaterials. Sulfonation, a chemical modification process introducing sulfonic acid groups, enhances biomaterial properties .

Methods of Application

The sulfonation process involves the transfer of a sulfonate group from a universal sulfonate donor to an appropriate acceptor molecule . This process is used in the creation of hydrogels, scaffolds, and nanoparticles .

Results or Outcomes

The introduction of the highly charged sulfonate group in biomaterials significantly alters their physiochemical properties. This has an impact on cellular responses, including adhesion, proliferation, and differentiation . It also addresses challenges in regenerative medicine, drug delivery, and tissue engineering .

Surfactants

Field

Application Summary

Sodium 3-aminopropane-1-sulfonate is used in the synthesis of surfactants. Surfactants are compounds that lower the surface tension between two liquids or between a liquid and a solid .

Methods of Application

Sodium 3-aminopropane-1-sulfonate can be used as a raw material in the thiol–ene reaction to prepare carbosilane sulfonate surfactants with short alkyl chains .

Results or Outcomes

The surfactants prepared using Sodium 3-aminopropane-1-sulfonate form spherical aggregates at concentrations higher than the critical micelle concentration (CMC) .

Chemical Synthesis

Field

Application Summary

Sodium 3-aminopropane-1-sulfonate is used as a reagent in chemical synthesis .

Methods of Application

The specific methods of application can vary widely depending on the particular synthesis process. However, it’s typically used in reactions where a sulfonate group is needed .

Results or Outcomes

The outcomes of these synthesis processes can also vary widely, but the use of Sodium 3-aminopropane-1-sulfonate can often improve the efficiency or selectivity of the reaction .

Detergent Manufacturing

Field

Application Summary

Sodium 3-aminopropane-1-sulfonate is used in the manufacturing of detergents . Detergents are substances that are capable of removing dirt from, for example, fabrics, dishes, and metallic surfaces .

Methods of Application

Sodium 3-aminopropane-1-sulfonate can be used as a raw material in the production of detergents . It is typically combined with other ingredients in a chemical reaction to produce the final detergent product .

Results or Outcomes

The use of Sodium 3-aminopropane-1-sulfonate in detergent manufacturing results in products that are effective at removing dirt and are suitable for a wide range of cleaning applications .

Pharmaceutical Industry

Field

Application Summary

Sodium 3-aminopropane-1-sulfonate is used as a reagent in the pharmaceutical industry . It is involved in the synthesis of various pharmaceutical products .

Safety And Hazards

Direcciones Futuras

Sodium 3-aminopropane-1-sulfonate has attracted considerable attention due to its versatile reactivity . It has been recognized as a useful building block for organic synthesis and has been studied extensively . Future research may focus on the improvement of classical methods and the development of various novel protocols .

Propiedades

IUPAC Name |

sodium;3-aminopropane-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9NO3S.Na/c4-2-1-3-8(5,6)7;/h1-4H2,(H,5,6,7);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMGJRCNLDZGSFX-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)CS(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8NNaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40163385 | |

| Record name | Sodium 3-aminopropanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40163385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium 3-aminopropane-1-sulfonate | |

CAS RN |

14650-46-5, 81028-90-2 | |

| Record name | Tramiprosate sodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014650465 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium 3-aminopropanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40163385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 3-aminopropanesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.167 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Amino-1-propanesulfonic acid sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRAMIPROSATE SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8MH9189W53 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.